molecular formula C11H15NO B15226412 N-((3-Methyloxetan-3-yl)methyl)aniline

N-((3-Methyloxetan-3-yl)methyl)aniline

Cat. No.: B15226412
M. Wt: 177.24 g/mol
InChI Key: CJMPVKFOONJQQC-UHFFFAOYSA-N
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Description

N-((3-Methyloxetan-3-yl)methyl)aniline is a secondary amine derivative of aniline, featuring a 3-methyloxetane ring tethered to the aniline nitrogen via a methylene bridge. The oxetane ring introduces steric hindrance and ring strain, which can enhance reactivity and influence solubility compared to linear or less strained substituents . Potential applications may include pharmaceutical intermediates or specialty polymers, leveraging the oxetane’s ability to participate in ring-opening reactions or stabilize drug molecules through conformational rigidity.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[(3-methyloxetan-3-yl)methyl]aniline

InChI

InChI=1S/C11H15NO/c1-11(8-13-9-11)7-12-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

CJMPVKFOONJQQC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methyloxetan-3-yl)methyl)aniline typically involves the reaction of 3-methyloxetan-3-ylmethanol with aniline under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with aniline .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-((3-Methyloxetan-3-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N-((3-Methyloxetan-3-yl)methyl)aniline has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-((3-Methyloxetan-3-yl)methyl)aniline with structurally related aniline derivatives:

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-Methyloxetan-3-ylmethyl ~191.27 (estimated) High reactivity (oxetane ring strain), potential drug intermediate
N-[(Trimethoxysilyl)methyl]aniline Trimethoxysilylmethyl 255.41 Adhesive for plastics/metals; hydrolytically stable
N-(3-Methoxy-3-methyl-2-butylidene)aniline Methoxy-butylidene 191.27 Ketone mimic in synthesis; intermediate for agrochemicals
N-((3,6-Dihydro-2H-pyran-4-yl)methyl)-N-methylaniline Dihydropyran-methyl ~217.31 (estimated) Pharmaceutical intermediate (heterocyclic scaffold)
N-Acetyl-3-methylaniline Acetyl-3-methylphenyl 149.19 Low melting point (65–67°C); used in dyes and polymers

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